7-Bromo-6-fluorochroman-4-one
Overview
Description
7-Bromo-6-fluorochroman-4-one is a heterocyclic compound with the molecular formula C9H6BrFO2. It is a derivative of chromanone, characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Chromanone analogs, to which this compound belongs, are known to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Chromanone analogs are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The absence of a double bond between C-2 and C-3 in chromanone, a minor structural difference from chromone, is associated with significant variations in biological activities .
Biochemical Pathways
Chromanone analogs have been reported to impact a wide range of biological pathways, including those involved in cancer, inflammation, diabetes, and microbial infections .
Result of Action
Chromanone analogs are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These effects suggest that 7-Bromo-6-fluorochroman-4-one may have similar impacts on cellular function and health.
Biochemical Analysis
Biochemical Properties
7-Bromo-6-fluorochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, chromanone derivatives, including this compound, have been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . This interaction suggests potential therapeutic applications in neurodegenerative diseases. Additionally, chromanone derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α), an important cytokine in inflammatory responses .
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives can modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This modulation can impact neuronal function and has implications for treating conditions like Alzheimer’s disease. Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and immune function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, altering their activity. For instance, chromanone derivatives have been shown to inhibit acetylcholinesterase by binding to its active site . This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmission. Additionally, this compound may interact with other proteins involved in inflammatory pathways, modulating their activity and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that chromanone derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmission . At higher doses, toxic or adverse effects may be observed. For instance, high doses of chromanone derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, chromanone derivatives can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound may influence the levels of specific metabolites involved in inflammatory and neurodegenerative pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . For instance, chromanone derivatives have been shown to cross the blood-brain barrier, allowing them to exert effects on the central nervous system . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, chromanone derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the respective halogens at the desired positions on the chromanone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluorochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromanone derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
7-Bromo-6-fluorochroman-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine and fluorine substitutions but shares the core chromanone structure.
6-Fluorochroman-4-one: Similar structure but without the bromine atom.
7-Bromo-4-chromanone: Similar structure but without the fluorine atom.
Uniqueness: 7-Bromo-6-fluorochroman-4-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency, selectivity, and overall pharmacological profile compared to its analogs .
Properties
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKUJVFHWCVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229290 | |
Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27407-12-1 | |
Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27407-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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